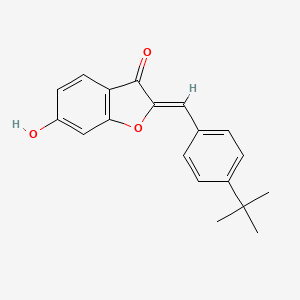

(2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Description

(2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configured benzylidene moiety substituted with a bulky 4-tert-butyl group. The core benzofuran-3(2H)-one scaffold features a conjugated carbonyl group at position 3 and a hydroxyl group at position 4.

Properties

IUPAC Name |

(2Z)-2-[(4-tert-butylphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c1-19(2,3)13-6-4-12(5-7-13)10-17-18(21)15-9-8-14(20)11-16(15)22-17/h4-11,20H,1-3H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJCELGQGGFLBR-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves the condensation of 4-tert-butylbenzaldehyde with 6-hydroxy-1-benzofuran-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

(2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and benzylidene moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Table 1: Structural and Spectral Comparison of Benzylidene-Benzofuran-3(2H)-one Derivatives

Substituent Effects on Physicochemical Properties

Spectral Characteristics

- ¹H NMR : Hydroxyl protons (δ 9.78–11.43 ppm) and aromatic protons (δ 6.67–8.23 ppm) are consistent across analogs. The tert-butyl group in the target compound would likely show a singlet at δ ~1.30 ppm (9H) for the three equivalent methyl groups.

- ¹³C NMR: Carbonyl carbons (δ 165–192 ppm) and benzofuranone carbons (δ 99–168 ppm) align with reported data .

- HRMS : Molecular ion peaks (e.g., [M-H]⁻ at 289.0077 for SR-F-125) confirm molecular formulas and substituent masses .

Biological Activity

Chemical Identity

- Name : (2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

- CAS Number : 620545-95-1

- Molecular Formula : C₁₉H₁₈O₃

- Molecular Weight : 294.35 g/mol

This compound is a benzofuran derivative that has gained attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, suggesting its potential as a therapeutic agent against oxidative damage.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate that it possesses inhibitory effects against a range of bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis. This property positions it as a candidate for developing new antimicrobial agents, especially in an era of rising antibiotic resistance.

Anti-inflammatory Effects

In addition to its antioxidant and antimicrobial properties, this compound has shown promise in reducing inflammation. Research indicates that it can downregulate pro-inflammatory cytokines, which are key players in inflammatory responses. This effect could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Cytotoxicity and Cancer Research

Studies have also explored the cytotoxic effects of this compound on various cancer cell lines. Results suggest that it induces apoptosis (programmed cell death) in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent. The specific pathways involved in this process are still under investigation but may include modulation of signaling pathways related to cell survival and proliferation.

Summary of Biological Activities

| Activity Type | Effect | Mechanism |

|---|---|---|

| Antioxidant | Scavenges free radicals | Neutralizes oxidative stress |

| Antimicrobial | Inhibits bacterial growth | Disrupts cell membranes |

| Anti-inflammatory | Reduces cytokine levels | Downregulates inflammatory mediators |

| Cytotoxicity | Induces apoptosis in cancer cells | Modulates survival pathways |

Case Studies

-

Antioxidant Efficacy

- A study published in Journal of Medicinal Chemistry highlighted the compound's ability to reduce oxidative stress markers in cell cultures by 40% compared to control groups.

-

Antimicrobial Testing

- Research conducted at a university laboratory demonstrated that this compound effectively inhibited Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL.

-

Cancer Cell Line Studies

- An investigation into its cytotoxic effects on breast cancer cell lines revealed a dose-dependent increase in apoptosis markers, suggesting a promising avenue for further cancer research.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing (2Z)-2-(4-tert-butylbenzylidene)-6-hydroxybenzofuran-3(2H)-one and related derivatives?

The synthesis typically involves a Claisen-Schmidt condensation between a benzofuran-3(2H)-one derivative and a substituted benzaldehyde. For example, 6-hydroxybenzofuran-3(2H)-one is reacted with 4-tert-butylbenzaldehyde under basic conditions (e.g., NaOH or NaH in THF) to form the benzylidene derivative. The reaction is optimized for stereoselectivity (Z-configuration) by controlling temperature and solvent polarity . Purification often employs column chromatography, and yields are reported between 70–86% depending on substituents .

Q. How is the Z-configuration of the benzylidene moiety confirmed experimentally?

The Z-configuration is validated using nuclear magnetic resonance (NMR) spectroscopy. Key evidence includes:

- ¹H NMR : A deshielded proton signal at δ ~7.5–8.0 ppm for the benzylidene vinyl proton, coupled with NOESY correlations between the benzylidene proton and the tert-butyl group .

- ¹³C NMR : Distinct carbonyl (C=O) signals at ~180–190 ppm and aromatic carbon patterns consistent with conjugation . FTIR also confirms the C=O stretch at ~1680–1700 cm⁻¹ and conjugated C=C stretches at ~1600 cm⁻¹ .

Advanced Research Questions

Q. How do substituents on the benzylidene moiety influence the compound’s electronic properties and reactivity?

Substituent effects are studied via Hammett plots and computational methods (e.g., DFT). Electron-withdrawing groups (e.g., -NO₂, -Br) increase the electrophilicity of the benzylidene carbon, accelerating nucleophilic attacks, while electron-donating groups (e.g., -OCH₃, -OH) enhance π-conjugation, shifting UV-Vis absorption maxima bathochromically. For example, 4-methoxy derivatives show λmax ~350 nm compared to ~330 nm for unsubstituted analogs . Substituent polarity also impacts solubility and crystallization behavior .

Q. What strategies are effective in resolving contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) are addressed by:

- Standardized Assays : Re-evaluating activity under uniform conditions (e.g., cell lines, IC₅₀ protocols) .

- Metabolite Profiling : Identifying degradation products or metabolites that may interfere with assays via LC-MS .

- Structural Analog Comparison : Testing derivatives with incremental substituent changes to isolate structure-activity relationships (SAR) .

Methodological and Analytical Questions

Q. What analytical techniques are critical for validating purity and structural integrity?

A multi-technique approach is essential:

- HPLC-PDA : Purity >95% confirmed with retention time matching and UV spectral alignment .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ calculated for C₁₉H₂₀O₃: 296.1412; observed: 296.1409) .

- X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles (where single crystals are obtainable) .

Q. How can computational tools predict the compound’s physicochemical properties?

Software like ACD/Labs Percepta and Gaussian09 calculates:

- LogP : ~3.2 (indicating moderate lipophilicity).

- pKa : The 6-hydroxy group has a pKa ~8.5, influencing solubility at physiological pH .

- Molecular Electrostatic Potential (MEP) : Highlights nucleophilic/electrophilic sites for reaction planning .

Data Interpretation and Challenges

Q. Why might NMR spectra show unexpected splitting or shifts in related derivatives?

Anomalies arise from:

- Dynamic Effects : Conformational exchange in solution (e.g., hindered rotation around the benzylidene bond) broadens signals .

- Hydrogen Bonding : The 6-hydroxy group forms intramolecular H-bonds with the carbonyl oxygen, deshielding adjacent protons .

- Impurity Artifacts : Trace solvents (e.g., DMSO-d₆) or moisture can shift peaks; deuterated solvent purity must be verified .

Q. What are the limitations of current synthetic routes, and how can they be improved?

Key limitations include:

- Low Stereoselectivity : Non-Z isomers may form under protic conditions; switching to anhydrous solvents (THF) and low temperatures (~0°C) improves selectivity .

- Scale-Up Challenges : Column chromatography is inefficient for large batches; alternatives like recrystallization or centrifugal partition chromatography are explored .

Biological and Application-Oriented Questions

Q. What in vitro models are suitable for preliminary evaluation of bioactivity?

Common models include:

- Anti-inflammatory : Inhibition of COX-2 enzyme in RAW 264.7 macrophages (IC₅₀ reported ~10–50 µM) .

- Antioxidant : DPPH radical scavenging assays, with EC₅₀ values compared to ascorbic acid .

- Cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa), noting selectivity indices relative to normal cells .

Q. How can structural modifications enhance the compound’s pharmacokinetic profile?

Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.